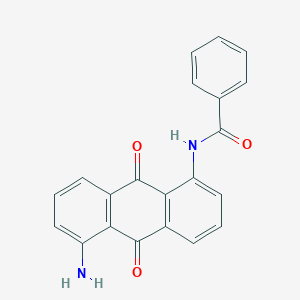

1-Amino-5-benzoylaminoanthraquinone

説明

特性

IUPAC Name |

N-(5-amino-9,10-dioxoanthracen-1-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O3/c22-15-10-4-8-13-17(15)19(24)14-9-5-11-16(18(14)20(13)25)23-21(26)12-6-2-1-3-7-12/h1-11H,22H2,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWEQPMZEKHHFTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059445 | |

| Record name | Benzamide, N-(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117-06-6 | |

| Record name | N-(5-Amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-5-benzamidoanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-5-benzoylaminoanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, N-(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(5-amino-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Amino-5-benzamidoanthraquinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9H2H4BM68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physical and chemical characteristics of 1-Amino-5-benzoylaminoanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-5-benzoylaminoanthraquinone is a complex organic molecule belonging to the anthraquinone family. Anthraquinones are a class of aromatic compounds known for their vibrant colors and diverse biological activities, ranging from use as dyes and pigments to applications in medicine as laxatives and anticancer agents. This technical guide provides a summary of the currently available physical and chemical characteristics of this compound. However, it is important to note that detailed experimental data, particularly regarding its biological activity and spectral properties, remains limited in publicly accessible literature.

Physical and Chemical Characteristics

While comprehensive experimental data is not available, some key physical and chemical properties of this compound have been reported. These are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 117-06-6 | [1] |

| Molecular Formula | C₂₁H₁₄N₂O₃ | [1] |

| Molecular Weight | 342.35 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 258-260 °C | [2] |

| Boiling Point | 531.4 °C at 760 mmHg | [2] |

| Density | 1.425 g/cm³ | [2] |

| Flash Point | 275.2 °C | [2] |

Synonyms: N-(5-amino-9,10-dioxo-1-anthracenyl)benzamide, 1-Benzamido-5-aminoanthraquinone, Goldamide.

Spectral Data

Detailed experimental spectral data (UV-Vis, IR, ¹H NMR, ¹³C NMR) for this compound is not available in the public domain. While the National Institute of Standards and Technology (NIST) WebBook indicates the availability of an IR spectrum, the actual data has not been retrieved.[3] The lack of this information prevents a detailed analysis of its molecular structure and electronic properties.

Experimental Protocols

Synthesis: A specific, detailed, and reproducible experimental protocol for the synthesis of this compound is not described in the available literature. However, a general approach can be inferred from the synthesis of related compounds. One potential synthetic route could involve the acylation of 1,5-diaminoanthraquinone with benzoyl chloride. The reaction would likely require a solvent and a base to neutralize the HCl byproduct.

Caption: A hypothetical workflow for the biological evaluation of this compound.

Conclusion and Future Directions

This compound is a compound for which basic physicochemical data is available, but a comprehensive understanding of its properties is lacking. To fully characterize this molecule for potential applications in research and drug development, further experimental work is crucial. Future research should focus on:

-

Developing and optimizing a reproducible synthesis protocol.

-

Determining its solubility profile in a range of solvents.

-

Acquiring and interpreting its full spectral data (UV-Vis, IR, ¹H NMR, and ¹³C NMR).

-

Conducting comprehensive biological screening to identify any potential therapeutic activities and to understand its mechanism of action at the molecular level.

This foundational research will be essential to unlock the potential of this compound and to determine its utility for the scientific and drug development communities.

References

1-Amino-5-benzoylaminoanthraquinone molecular structure and formula

This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of 1-Amino-5-benzoylaminoanthraquinone. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details the compound's characteristics and provides a plausible experimental protocol for its synthesis, based on related methodologies.

Molecular Structure and Formula

This compound is an organic compound built upon a central anthraquinone core. The structure features an amino group (-NH₂) at the 1-position and a benzoylamino group (-NHCO-C₆H₅) at the 5-position of the anthraquinone framework.

Molecular Formula: C₂₁H₁₄N₂O₃[1][2]

Molecular Weight: 342.35 g/mol [1][2]

Synonyms: N-(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)benzamide, 1-Amino-5-benzamidoanthraquinone[1][3]

The chemical structure is as follows:

Physicochemical and Spectral Data

The following tables summarize the key quantitative data for this compound.

Physicochemical Properties

| Property | Value | Reference |

| Appearance | White crystalline solid | [1] |

| Melting Point | 258-260 °C | [1] |

| Boiling Point | 531.4 °C at 760 mmHg | [1] |

| Density | 1.425 g/cm³ | [1] |

| Flash Point | 275.2 °C | [1] |

| Refractive Index | 1.746 | [1] |

| Vapor Pressure | 1.58E-11 mmHg at 25°C | [1] |

| PSA | 89.3 | [1] |

| XLogP3 | 3.95070 | [1] |

Spectral Data

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible synthetic route can be inferred from procedures for the benzoylation of related aminoanthraquinones. The following protocol is a proposed method based on the benzoylation of 1,5-diaminoanthraquinone, a likely precursor.

Objective: To synthesize this compound via selective mono-benzoylation of 1,5-diaminoanthraquinone.

Reaction Scheme:

1,5-Diaminoanthraquinone + Benzoyl Chloride → this compound + HCl

Materials and Reagents:

-

1,5-Diaminoanthraquinone

-

Benzoyl Chloride

-

Pyridine (or another suitable solvent such as nitrobenzene or o-dichlorobenzene)[4]

-

Methanol

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,5-diaminoanthraquinone in an appropriate volume of pyridine (e.g., 10 ml of solvent per gram of starting material).

-

Heating: Gently heat the mixture to 100°C with continuous stirring to ensure complete dissolution.[4]

-

Addition of Benzoyl Chloride: Once the reaction temperature is stable, add benzoyl chloride dropwise to the solution. To achieve mono-substitution, it is crucial to use a controlled molar ratio of benzoyl chloride to 1,5-diaminoanthraquinone (a starting point would be a 1:1 molar ratio, with optimization likely required).

-

Reaction: After the addition is complete, continue to stir the reaction mixture under reflux for a specified period (e.g., 1 hour, as a starting point for optimization).[4] The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), to observe the consumption of the starting material and the formation of the mono- and di-substituted products.

-

Isolation of Product: After the reaction is deemed complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.

-

Purification:

-

Filter the crude product from the reaction mixture.

-

Wash the collected solid with methanol to remove residual pyridine and unreacted benzoyl chloride.[4]

-

Further wash the solid with water.

-

The resulting solid will likely be a mixture of unreacted 1,5-diaminoanthraquinone, the desired this compound, and the byproduct 1,5-dibenzoylaminoanthraquinone.

-

Separation of the desired mono-benzoylated product from the starting material and the di-benzoylated byproduct would require chromatographic techniques, such as column chromatography, taking advantage of the different polarities of the three compounds.

-

-

Drying: Dry the purified product under a vacuum.

Note: This protocol is a proposed methodology and would require optimization of reaction times, temperatures, and molar ratios to maximize the yield of the mono-substituted product and minimize the formation of the di-substituted byproduct.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or involvement in signaling pathways of this compound. Its primary known application is as a bulk drug intermediate, suggesting it serves as a precursor molecule for the synthesis of other, potentially biologically active, compounds.[1]

Visualizations

Molecular Structure

A simplified 2D representation of the molecular structure.

Proposed Synthesis Workflow

A proposed workflow for the synthesis of this compound.

References

Synthesis and Characterization of 1-Amino-5-benzoylaminoanthraquinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and characterization of novel derivatives of 1-Amino-5-benzoylaminoanthraquinone. This class of compounds holds potential for applications in medicinal chemistry and materials science, owing to the versatile reactivity of the anthraquinone scaffold. This document outlines a detailed synthetic protocol for a representative azo dye derivative, presents expected characterization data in a structured format, and visualizes the synthetic pathway and experimental workflow.

Introduction

Anthraquinone derivatives are a well-established class of compounds with a broad spectrum of biological activities and applications as dyes and pigments. The strategic functionalization of the anthraquinone core allows for the fine-tuning of their physicochemical and biological properties. This compound serves as a valuable starting material, possessing a free amino group at the 1-position that is amenable to various chemical transformations, and a benzoylamino group at the 5-position that modulates the electronic properties of the aromatic system. This guide focuses on the derivatization of the 1-amino group via diazotization followed by an azo coupling reaction, a robust method for the synthesis of intensely colored azo dyes with potential pharmacological relevance.

Synthetic Pathway

A plausible and widely utilized method for the derivatization of primary aromatic amines, such as the one present in this compound, is through the formation of a diazonium salt, which can then be coupled with a suitable aromatic partner to form an azo compound.

Spectroscopic Profile of 1-Amino-5-benzoylaminoanthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 1-Amino-5-benzoylaminoanthraquinone (CAS 117-06-6), a significant intermediate in the synthesis of various dyes and a compound of interest in medicinal chemistry. Due to the limited availability of published experimental spectra, this document presents a combination of data from publicly available sources and theoretical predictions for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended to support research and development activities by providing a foundational understanding of the compound's spectral behavior.

Chemical Structure and Properties

-

IUPAC Name: N-(5-amino-9,10-dioxoanthracen-1-yl)benzamide

-

Molecular Weight: 342.35 g/mol [1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 10.5 - 11.5 | Singlet | 1H | Amide N-H |

| 7.8 - 8.2 | Multiplet | 5H | Benzoyl C-H |

| 7.2 - 7.7 | Multiplet | 6H | Anthraquinone C-H |

| 5.5 - 6.5 | Broad Singlet | 2H | Amino N-H₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 185 - 190 | Anthraquinone C=O |

| 165 - 170 | Amide C=O |

| 150 - 155 | C-NH₂ (Anthraquinone) |

| 140 - 145 | C-NH (Anthraquinone) |

| 130 - 135 | Quaternary C (Anthraquinone & Benzoyl) |

| 120 - 130 | C-H (Anthraquinone & Benzoyl) |

| 110 - 115 | C-H adjacent to NH₂ (Anthraquinone) |

Infrared (IR) Spectroscopy

While the National Institute of Standards and Technology (NIST) WebBook indicates the availability of an IR spectrum for this compound, the actual data is not provided.[2] The table below lists the expected characteristic IR absorption bands based on the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3400 - 3200 | Medium | N-H | Amine & Amide Stretching |

| 3100 - 3000 | Medium | C-H | Aromatic Stretching |

| 1680 - 1640 | Strong | C=O | Anthraquinone Ketone Stretching |

| 1660 - 1630 | Strong | C=O | Amide I Band (Stretching) |

| 1600 - 1450 | Medium-Strong | C=C | Aromatic Ring Stretching |

| 1550 - 1510 | Medium | N-H | Amide II Band (Bending) |

| 1300 - 1000 | Medium | C-N | Amine & Amide Stretching |

Mass Spectrometry (MS)

Experimental mass spectrometry data for this compound is not widely published. The predicted molecular ion peak and potential fragmentation patterns are presented below.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 342.10 | [M]⁺ | Molecular Ion |

| 237.06 | [M - C₇H₅O]⁺ | Loss of benzoyl group |

| 222.06 | [M - C₇H₅NO]⁺ | Loss of benzamide group |

| 105.03 | [C₇H₅O]⁺ | Benzoyl cation |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed. Specific parameters may need to be optimized for the particular instrument and sample.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: 1024 or more scans, pulse angle of 45 degrees, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over a range of approximately 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method.

-

Electron Ionization (EI): For volatile and thermally stable compounds, direct insertion probe or GC-MS can be used.

-

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI): For less volatile or thermally labile compounds.

-

-

Instrumentation: Employ a mass spectrometer capable of high resolution and accuracy (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR)).

-

Data Acquisition:

-

Acquire a full scan mass spectrum to determine the molecular ion peak.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data, which aids in structure elucidation.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

References

Navigating the Physicochemical Landscape of 1-Amino-5-benzoylaminoanthraquinone: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-5-benzoylaminoanthraquinone, a member of the expansive anthraquinone family, holds potential in various chemical and pharmaceutical applications. A thorough understanding of its solubility and stability profiles is paramount for its effective formulation, storage, and application. This technical guide synthesizes available data and established principles to provide a comprehensive overview of the solubility and stability of this compound in common solvents. Due to a lack of specific published quantitative data for this exact molecule, this guide leverages information on related aminoanthraquinone derivatives and general principles of organic compound solubility and stability. It further outlines detailed experimental protocols for researchers to determine these crucial parameters.

Introduction

Anthraquinone derivatives are a significant class of organic compounds known for their vibrant colors and diverse applications, including as dyes, pigments, and pharmaceuticals. This compound, with its characteristic anthraquinone core modified with amino and benzoylamino groups, presents a unique set of physicochemical properties that dictate its behavior in various solvent systems and under different environmental conditions. This guide aims to provide a foundational understanding of these properties to aid in its scientific and developmental exploration.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 117-06-6 | [][2][3] |

| Molecular Formula | C₂₁H₁₄N₂O₃ | [][2][3] |

| Molecular Weight | 342.35 g/mol | [][2][3] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 258-260 °C | [4] |

| Boiling Point | 531.4 °C at 760 mmHg | [4] |

| Density | 1.425 g/cm³ | [][4] |

| InChI Key | FWEQPMZEKHHFTB-UHFFFAOYSA-N | [][3] |

Solubility Profile

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Nonpolar Solvents | Hexane, Toluene, Diethyl ether | Low | The large aromatic system imparts significant nonpolar character. |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | These solvents can engage in dipole-dipole interactions and potentially hydrogen bonding with the amino and amide groups. |

| Polar Protic Solvents | Water, Methanol, Ethanol | Low to Moderate | While capable of hydrogen bonding, the large hydrophobic core is expected to limit solubility in highly polar protic solvents like water. Solubility may increase in lower alcohols. |

| Acidic Solutions | Dilute HCl | Potentially Increased | The basic amino group can be protonated to form a more soluble salt. |

| Basic Solutions | Dilute NaOH | Potentially Increased | The amide proton may be acidic enough to be removed by a strong base, forming a more soluble salt. |

Stability Profile

The stability of anthraquinone derivatives is influenced by factors such as temperature, pH, and exposure to light.

Temperature: Anthraquinone compounds are generally thermally stable.[5] However, prolonged exposure to high temperatures can lead to decomposition, especially in the presence of oxygen or other reactive species. For instance, some quinones begin to decompose at temperatures above 100 °C.[5]

pH: The stability of anthraquinones can be pH-dependent. Studies on other anthraquinones have shown that they can be prone to degradation in both acidic and basic conditions, with the rate and products of degradation varying.[6] For example, aloe-emodin and emodin show moderate degradation under thermal and oxidative stress but are more susceptible to acidic and hydrolytic degradation.[6]

Light: Many anthraquinone derivatives are colored and can absorb light, which can lead to photochemical degradation. The extent of degradation depends on the specific substituents on the anthraquinone core and the wavelength of light.[7]

Experimental Protocols

To obtain precise and reliable data for this compound, the following experimental protocols are recommended.

Solubility Determination

A common and reliable method for determining the solubility of a solid in a liquid is the isothermal shake-flask method.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

Sampling and Analysis: A clear aliquot of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (to prevent the transfer of solid particles). The concentration of the dissolved solid in the aliquot is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.

-

Quantification: A calibration curve is constructed using standard solutions of known concentrations of this compound to quantify the concentration in the saturated solution.

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Stability Assessment

Stability studies are crucial to determine the intrinsic stability of the molecule and to identify potential degradation pathways.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in the desired solvents at a known concentration.

-

Stress Conditions: Subject the solutions to various stress conditions in controlled environmental chambers:

-

Thermal Stress: Elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Photostability: Exposure to a defined light source (e.g., Xenon lamp) with controlled temperature and humidity.

-

pH Stress: Adjust the pH of aqueous solutions to acidic (e.g., pH 1, 3) and basic (e.g., pH 9, 11) conditions.

-

-

Time-Point Sampling: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw samples from each stress condition.

-

Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from any potential degradation products.

-

Data Evaluation: Quantify the amount of the parent compound remaining at each time point. Identify and, if possible, characterize any significant degradation products.

Caption: General Workflow for Stability Assessment.

Conclusion

While specific quantitative data for the solubility and stability of this compound remains to be published, this guide provides a robust framework for researchers and drug development professionals. By understanding the general characteristics of related anthraquinone derivatives and by employing the detailed experimental protocols outlined, the physicochemical landscape of this compound can be thoroughly investigated. Such data is critical for unlocking its full potential in various scientific and industrial applications. It is strongly recommended that experimental data be generated to confirm the predicted solubility and stability profiles.

References

- 2. scbt.com [scbt.com]

- 3. 1-Amino-5-benzamidoanthraquinone [webbook.nist.gov]

- 4. echemi.com [echemi.com]

- 5. repositorio.ufba.br [repositorio.ufba.br]

- 6. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [1604.07645] Molecular structure and reversible photodegradation in anthraquinone dyes [arxiv.org]

1-Amino-5-benzoylaminoanthraquinone: A Core Intermediate in High-Performance Dyes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

1-Amino-5-benzoylaminoanthraquinone, a key dyestuff intermediate, holds a significant position in the synthesis of a variety of high-performance anthraquinone-based dyes. Its molecular architecture, featuring both a primary amino group and a benzoylamino substituent on the anthraquinone core, provides a versatile platform for the creation of complex dye structures with desirable properties such as high lightfastness and wash-fastness. This technical guide delves into the fundamental properties, synthesis, and application of this compound, with a particular focus on its role in the production of vat dyes. Detailed experimental protocols for its synthesis and its conversion into a golden yellow vat dye are provided, alongside a comprehensive summary of its physicochemical properties.

Physicochemical Properties

This compound is a stable crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| CAS Number | 117-06-6[1][2][3][4] |

| Molecular Formula | C₂₁H₁₄N₂O₃[1][2][4] |

| Molecular Weight | 342.35 g/mol [1][4] |

| Appearance | White crystalline solid[1] |

| Melting Point | 258-260 °C[1] |

| Boiling Point | 531.4 °C at 760 mmHg[1] |

| Density | 1.425 g/cm³[1] |

| Flash Point | 275.2 °C[1] |

| Refractive Index | 1.746[1] |

| Vapor Pressure | 1.58E-11 mmHg at 25°C[1] |

| PSA (Polar Surface Area) | 89.3 Ų[1] |

| XLogP3 | 3.95070[1] |

Synthesis of this compound

The primary route for the industrial synthesis of this compound involves a two-step process starting from 1,5-diaminoanthraquinone. The first step is a benzoylation reaction, followed by a selective acidic hydrolysis to yield the desired mono-acylated product.

Experimental Protocol: Synthesis of this compound

Step 1: Benzoylation of 1,5-Diaminoanthraquinone

-

To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 30 g of 1,5-diaminoanthraquinone and 250 ml of nitrobenzene.

-

Heat the mixture to 150 °C with stirring.

-

Slowly add a solution of 23 ml of benzoyl chloride in 46 ml of nitrobenzene dropwise to the reaction mixture at 150 °C.

-

After the addition is complete, continue stirring the mixture at 150 °C for an additional 15 minutes.

-

Cool the reaction mixture to room temperature.

-

Filter the precipitated product and wash it with 200 ml of nitrobenzene.

-

Dry the resulting solid, which is primarily 1,5-dibenzoylaminoanthraquinone, for use in the next step.

Step 2: Selective Hydrolysis to this compound

-

In a separate reaction vessel, carefully add the 1,5-dibenzoylaminoanthraquinone obtained from the previous step to 90-98% sulfuric acid at a temperature maintained between 5-15 °C. The ratio of the acylated mixture to sulfuric acid should be carefully controlled.

-

Stir the mixture at this temperature until the selective hydrolysis of one benzoyl group is complete. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, carefully pour the reaction mixture onto ice to precipitate the product.

-

Filter the precipitate, wash it thoroughly with water until neutral, and dry to obtain this compound.

Role as a Dye Intermediate: Synthesis of a Golden Yellow Vat Dye

This compound serves as a crucial building block for various vat dyes. One notable application is in the synthesis of a golden yellow vat dye through reaction with a triazine derivative. This process involves the nucleophilic substitution of chlorine atoms on the triazine ring by the amino group of the anthraquinone derivative.

Experimental Protocol: Synthesis of a Golden Yellow Vat Dye

This protocol describes the synthesis of a golden yellow vat dye by reacting this compound with 2,4-dichloro-6-phenoxy-1,3,5-triazine.

-

In a reaction vessel, suspend this compound and 2,4-dichloro-6-phenoxy-1,3,5-triazine in an inert solvent such as o-dichlorobenzene.

-

Add an acid scavenger, such as sodium bicarbonate, to the mixture.

-

Heat the reaction mixture to 90-100 °C with constant stirring.

-

Maintain this temperature for several hours until the condensation reaction is complete. The reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, remove the solvent by steam distillation.

-

Filter the precipitated solid, wash it with hot water until the filtrate is neutral, and then dry it.

-

The resulting product is a golden yellow vat dye.

Conclusion

This compound is a fundamentally important intermediate in the dye industry. Its synthesis from readily available precursors and its versatile reactivity make it an indispensable component in the production of high-performance vat dyes. The detailed protocols and data presented in this guide provide a valuable resource for researchers and professionals in the fields of chemistry and materials science, enabling further exploration and application of this versatile molecule. The continued study of such intermediates is crucial for the development of novel colorants with enhanced properties and more sustainable manufacturing processes.

References

- 1. CN102020864B - Method for manufacturing yellow dye by utilizing 1-amino anthraquinone production waste residues - Google Patents [patents.google.com]

- 2. BE471144A - - Google Patents [patents.google.com]

- 3. US4179450A - Process for the preparation of 1-acylamino-5(8)-chloroanthraquinones - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Unlocking Proteomic Insights: A Technical Guide to the Potential Applications of 1-Amino-5-benzoylaminoanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate world of proteomics demands innovative tools to unravel the complexities of protein function, interaction, and regulation. While a vast array of chemical probes and labeling reagents exists, the exploration of novel molecular scaffolds continues to be a priority for advancing the field. This technical guide explores the prospective applications of 1-Amino-5-benzoylaminoanthraquinone, a unique anthraquinone derivative, in proteomics research. Although not yet established as a conventional proteomics reagent, its distinct chemical structure, featuring a reactive primary amine and a bulky benzoylamino group on a fluorescent anthraquinone core, presents intriguing possibilities for the development of novel chemical probes. This document outlines theoretical frameworks and detailed hypothetical protocols for its use in protein labeling for mass spectrometry, protein-protein interaction studies, and the investigation of cellular signaling pathways.

Introduction to this compound

This compound is a derivative of anthraquinone, a class of aromatic organic compounds known for their diverse biological activities and use as dyes.[1][2] The core structure of this compound (C₂₁H₁₄N₂O₃, Molar Mass: 342.35 g/mol , CAS: 117-06-6) consists of a tricyclic anthraquinone scaffold, which often imparts fluorescent properties to its derivatives.[3][4][5] Key structural features include a primary amino group at the 1-position and a benzoylamino group at the 5-position. The primary amine serves as a potential reactive handle for conjugation to biomolecules, while the benzoylamino moiety and the overall planar structure could facilitate non-covalent interactions with proteins.

While direct applications in proteomics are not yet documented, its properties suggest a multifaceted potential as a customizable platform for creating novel research tools.

Potential Application I: A Novel Scaffold for Amine-Reactive Protein Labeling

The primary amino group on the anthraquinone ring of this compound can be chemically modified to create an amine-reactive probe for labeling proteins. This would allow for the covalent attachment of the anthraquinone tag to proteins, primarily at lysine residues and the N-terminus, which are common targets for proteomics reagents.[1]

Proposed Chemical Modification for Proteomics Applications

To transform this compound into a protein labeling reagent, the primary amino group can be functionalized with a variety of amine-reactive groups. A common and effective strategy is the introduction of an N-hydroxysuccinimide (NHS) ester.

Hypothetical Synthesis of an NHS Ester Derivative:

The synthesis would involve a two-step process:

-

Acylation: The primary amino group of this compound is acylated with a dicarboxylic acid anhydride (e.g., succinic anhydride) to introduce a terminal carboxylic acid.

-

NHS Ester Formation: The resulting carboxylic acid is then activated with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent (e.g., DCC or EDC) to yield the final NHS ester-functionalized probe.

Experimental Workflow: Protein Labeling and Mass Spectrometry Analysis

The synthesized NHS ester of this compound could be integrated into standard bottom-up proteomics workflows.

References

Health and Safety Information for 1-Amino-5-benzoylaminoanthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Amino-5-benzoylaminoanthraquinone is a chemical compound for which detailed toxicological and safety data are limited. Available information suggests it is a crystalline solid with a high melting point and low vapor pressure.[1] While no specific GHS hazard classification is available for this compound, data on related aminoanthraquinones suggest potential for skin, eye, and respiratory tract irritation.[2][3] Standard safe handling procedures for chemical powders should be strictly followed, including the use of appropriate personal protective equipment (PPE) and handling in a well-ventilated area.[1][4] This guide provides a summary of the known properties, recommended safety protocols, and first aid measures.

Physicochemical and Toxicological Data

The following tables summarize the available quantitative data for this compound and related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C21H14N2O3 | [5][6] |

| Molecular Weight | 342.35 g/mol | [5] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 258-260 °C | [1] |

| Boiling Point | 531.4 °C at 760 mmHg | [1] |

| Density | 1.425 g/cm³ | [1] |

| Flash Point | 275.2 °C | [1] |

| Vapor Pressure | 1.58E-11 mmHg at 25°C | [1] |

| CAS Number | 117-06-6 | [5][6] |

Table 2: Toxicological Data Summary (Data Gaps Exist)

| Parameter | Value | Compound | Source |

| GHS Classification | No data available | This compound | [1] |

| Acute Toxicity (Oral) | No data available | This compound | |

| Acute Toxicity (Dermal) | Harmful in contact with skin (H312) - Category 4 | 1-Aminoanthraquinone | [7] |

| Acute Toxicity (Inhalation) | Harmful if inhaled (H332) - Category 4 | 1-Aminoanthraquinone | [7] |

| Skin Corrosion/Irritation | Causes skin irritation (H315) - Category 2 | 1-Aminoanthraquinone | [3][7] |

| Serious Eye Damage/Irritation | Causes serious eye irritation (H319) - Category 2A | 1-Aminoanthraquinone | [7][8] |

| Respiratory or Skin Sensitization | May cause sensitization | Anthraquinones (general) | [9] |

| Carcinogenicity | Suspected of causing cancer (H351) - Category 2 | 2-Aminoanthraquinone | |

| Specific Target Organ Toxicity | May cause respiratory irritation (H335) | 1-Aminoanthraquinone | [3][7] |

| May cause damage to organs (kidney, spleen) through prolonged or repeated exposure | 1-Aminoanthraquinone | [7][8] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain. The data presented for related compounds are typically generated using standardized OECD guidelines for chemical testing. For instance, skin and eye irritation studies are often conducted using rabbit models (OECD TG 404 and 405), while acute toxicity is assessed via oral, dermal, or inhalation routes in rodents (e.g., OECD TG 401, 402, 403).

Hazard Identification and GHS Classification

As per available sources, there is no official GHS classification for this compound.[1] However, based on the data for the closely related compound 1-Aminoanthraquinone, the following hazards should be anticipated:

-

Skin Irritation: May cause skin irritation upon contact.[3][7]

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][7]

-

Potential for Systemic Effects: Prolonged or repeated exposure may cause damage to organs such as the kidneys and spleen, as suggested by studies on 1-aminoanthraquinone.[7]

Precautionary Statements (Recommended based on related compounds):

-

Prevention:

-

Response:

-

If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[10][11]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[10][11]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][11]

-

Handling and Storage

Handling:

-

Handle in a well-ventilated place, preferably in a chemical fume hood.[1][4]

-

Avoid the formation of dust and aerosols.[1]

-

Wear suitable protective clothing, including gloves and eye protection.[1]

-

Avoid contact with skin and eyes.[1]

-

Use non-sparking tools and prevent electrostatic discharge.[1]

-

Wash hands thoroughly after handling.[12]

Storage:

-

Store in a tightly closed container.[1]

-

Store away from incompatible materials and foodstuff containers.[1]

Personal Protective Equipment (PPE)

A conservative approach to personal protection is mandatory given the lack of specific data.

Table 3: Recommended Personal Protective Equipment

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield may be necessary for larger quantities. | Protects against dust particles and splashes.[4] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact which can lead to irritation.[4] |

| Body Protection | Flame-resistant lab coat, fully buttoned, and long pants. | Protects skin from accidental spills and splashes.[4] |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dust formation is significant, a NIOSH-approved respirator for particulates (e.g., N95) may be required. | Minimizes inhalation of potentially harmful dust.[4][14] |

First Aid Measures

The following first aid procedures are based on general chemical safety principles.[11][12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2][10]

-

Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[10][11]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2][11]

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[2]

Fire Fighting and Spill Measures

Fire Fighting:

-

Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide. Water spray can be used to cool containers.[10][12]

-

Hazards from Combustion: May emit toxic fumes of carbon and nitrogen oxides under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Spill Response:

-

Personal Precautions: Ensure adequate ventilation. Wear appropriate PPE as described in Section 6. Avoid dust formation.[3]

-

Containment and Cleanup: Sweep up or absorb the material with an inert substance (e.g., vermiculite, sand) and place it into a suitable, closed container for disposal.[2][3] Do not let the product enter drains.

Visualizations

Caption: General workflow for safely handling a powdered chemical compound.

Caption: First aid response logic for different routes of exposure.

References

- 1. echemi.com [echemi.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. fishersci.dk [fishersci.dk]

- 4. benchchem.com [benchchem.com]

- 5. scbt.com [scbt.com]

- 6. 1-Amino-5-benzamidoanthraquinone [webbook.nist.gov]

- 7. 1-Aminoanthraquinone | C14H9NO2 | CID 6710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. 1-Amino-5-chloroanthraquinone | C14H8ClNO2 | CID 8327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. lobachemie.com [lobachemie.com]

- 13. benchchem.com [benchchem.com]

- 14. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

Historical development and discovery of aminoanthraquinone compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the rich history, synthesis, and evolving biological applications of aminoanthraquinone compounds. From their early use as vibrant dyes to their current investigation as potent therapeutic agents, this document provides a comprehensive overview of this important class of molecules. Detailed experimental protocols, quantitative data, and visual representations of key pathways are included to support researchers in this field.

Historical Development and Discovery

The journey of aminoanthraquinone compounds began in the mid-19th century with the burgeoning synthetic dye industry. The parent molecule, anthraquinone, was first synthesized from anthracene in 1835 by the French chemist Auguste Laurent. However, it was the discovery of alizarin, a naturally occurring red dye from the madder root with an anthraquinone core, and its subsequent synthesis in 1868 by German chemists Carl Graebe and Carl Liebermann, that truly ignited interest in this chemical scaffold. This breakthrough marked a significant milestone, as it was one of the first times a natural dye was produced synthetically on a large scale.

The early 20th century saw the commercialization of synthetic anthraquinone dyes, with the first appearing on the market in 1901. These dyes were valued for their brilliant colors and excellent lightfastness. The introduction of amino groups onto the anthraquinone nucleus was found to be a key strategy for tuning the color and properties of these dyes. 2-Aminoanthraquinone was first produced commercially in the United States in 1921.

Early synthetic routes to aminoanthraquinones often involved harsh conditions and toxic reagents, such as the use of mercury catalysts for the sulfonation of anthraquinone, followed by amination. Growing environmental concerns spurred the development of cleaner and more efficient synthetic methods. A significant advancement was the direct nitration of anthraquinone followed by reduction to the corresponding aminoanthraquinone, although this method often produced a mixture of isomers.

Beyond their use as dyes, the biological potential of aminoanthraquinone derivatives began to be explored in the mid-20th century. The planar, polycyclic structure of these compounds hinted at their ability to intercalate with DNA, leading to investigations into their anticancer properties. This line of inquiry has since expanded dramatically, with numerous derivatives being synthesized and evaluated for a range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.

Synthesis of Key Aminoanthraquinone Compounds

The synthesis of aminoanthraquinones has evolved to produce a wide array of derivatives with diverse substitution patterns. Below are detailed experimental protocols for the synthesis of several key compounds.

Synthesis of 1-Aminoanthraquinone

Historically, 1-aminoanthraquinone was prepared by the reaction of anthraquinone with oleum in the presence of mercury to produce anthraquinone-1-sulfonic acid, which was then reacted with ammonia. Modern methods often utilize the nitration of anthraquinone followed by reduction, or the ammonolysis of 1-nitroanthraquinone.

Experimental Protocol: Ammonolysis of 1-Nitroanthraquinone

A continuous-flow method for the synthesis of 1-aminoanthraquinone through the ammonolysis of 1-nitroanthraquinone has been developed for improved safety and efficiency.

-

Materials: 1-nitroanthraquinone, aqueous ammonia.

-

Apparatus: Continuous-flow reactor system.

-

Procedure:

-

A solution of 1-nitroanthraquinone (0.13 M) is prepared.

-

The 1-nitroanthraquinone solution and aqueous ammonia are pumped into the continuous-flow reactor at controlled flow rates.

-

The reaction is carried out at a high temperature (e.g., 213 °C) with a specific residence time (e.g., 4.3 minutes).

-

The molar ratio of ammonia to 1-nitroanthraquinone is maintained at an optimized level (e.g., 4.5).

-

The product stream is cooled, and the 1-aminoanthraquinone is isolated, for example, by filtration.

-

| Parameter | Optimized Condition | Yield of 1-Aminoanthraquinone | Reference |

| Temperature | 213 °C | ~88% | |

| Residence Time | 4.3 min | ~88% | |

| Molar Ratio (Ammonia:1-NAQ) | 4.5 | ~88% |

Table 1: Optimized conditions for the continuous-flow synthesis of 1-aminoanthraquinone.

Synthesis of 1-Amino-4-bromoanthraquinone-2-sulfonic acid (Bromamine Acid)

Bromamine acid is a crucial intermediate for the synthesis of many anthraquinone dyes and biologically active molecules. It is typically synthesized from 1-aminoanthraquinone.

Experimental Protocol: The "Solvent Method"

-

Materials: 1-aminoanthraquinone, chlorosulfonic acid, an inert solvent (e.g., nitrobenzene), bromine, dimethylformamide (DMF).

-

Procedure:

-

Sulfonation: 1-Aminoanthraquinone is sulfonated with chlorosulfonic acid in an inert solvent like nitrobenzene to form 1-aminoanthraquinone-2-sulfonic acid.

-

Bromination: The resulting sulfonic acid is then brominated. A diluted solution of bromine in DMF is added slowly at room temperature to selectively brominate at the 4-position.

-

The product, bromamine acid, is then isolated, often as its sodium salt.

-

| Starting Material | Reagents | Key Conditions | Product | Yield | Reference |

| 1-Aminoanthraquinone | 1. Chlorosulfonic acid in nitrobenzene2. Bromine in DMF | Slow addition of bromine at room temperature | Bromamine Acid Sodium Salt | 94-100% |

Table 2: Synthesis of Bromamine Acid via the solvent method.

Physicochemical Properties and Characterization

The physicochemical properties of aminoanthraquinones are crucial for their application and are heavily influenced by the nature and position of their substituents.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Reference |

| 1-Aminoanthraquinone | C₁₄H₉NO₂ | 223.23 | 253-255 | Dark brown powder/crystals | |

| 2-Aminoanthraquinone | C₁₄H₉NO₂ | 223.23 | 302 | Red, needle-like crystals | |

| 1,4-Diaminoanthraquinone | C₁₄H₁₀N₂O₂ | 238.24 | 268-270 | Dark violet crystals |

Table 3: Physical properties of selected aminoanthraquinone compounds.

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: Aminoanthraquinones exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching bands are typically observed around 1620-1680 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons of the amino group(s) appear as broad singlets. The aromatic protons resonate in the downfield region, typically between 7.0 and 9.0 ppm.

-

¹³C NMR: The carbonyl carbons are highly deshielded and appear in the range of 180-190 ppm. The chemical shifts of the aromatic carbons are influenced by the position of the amino substituents.

-

-

UV-Visible Spectroscopy: The introduction of amino groups, which act as auxochromes, causes a bathochromic (red) shift in the absorption maxima of the anthraquinone chromophore, resulting in their characteristic colors.

Aminoanthraquinones in Drug Development

The planar structure of the anthraquinone nucleus allows for intercalation into DNA, a property that has been exploited in the development of anticancer agents. The amino groups and other substituents play a critical role in modulating the biological activity, selectivity, and pharmacokinetic properties of these compounds.

Anticancer Activity and Mechanism of Action

Many aminoanthraquinone derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines. Their mechanisms of action are often multifactorial and can include:

-

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic ring system can insert between the base pairs of DNA, disrupting DNA replication and transcription. Some derivatives also inhibit topoisomerase II, an enzyme crucial for resolving DNA topological problems during cellular processes.

-

Induction of Apoptosis: A key mechanism of anticancer activity for many aminoanthraquinones is the induction of programmed cell death, or apoptosis.

-

Generation of Reactive Oxygen Species (ROS): Some aminoanthraquinones can undergo redox cycling, leading to the production of ROS, which can damage cellular components and trigger apoptotic pathways.

The ROS/JNK Signaling Pathway in Aminoanthraquinone-Induced Apoptosis

A prominent signaling pathway implicated in the pro-apoptotic effects of some aminoanthraquinone derivatives is the c-Jun N-terminal kinase (JNK) pathway, often triggered by an increase in intracellular ROS.

The induction of ROS by aminoanthraquinone derivatives can lead to the activation of the JNK signaling cascade. Activated JNK can then phosphorylate various downstream targets, including the transcription factor c-Jun. Phosphorylated c-Jun can translocate to the nucleus and promote the expression of pro-apoptotic genes. Additionally, activated JNK can directly influence the mitochondrial apoptotic pathway by modulating the activity of Bcl-2 family proteins, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in apoptosis.

Structure-Activity Relationships (SAR)

The biological activity of aminoanthraquinone derivatives is highly dependent on their substitution patterns. Key SAR observations include:

-

Position of Amino Groups: The location of the amino group(s) significantly affects the compound's color, solubility, and biological activity. For instance, 1-amino and 1,4-diamino derivatives often exhibit different properties compared to their 2-amino counterparts.

-

N-Alkylation/Arylation: Modification of the amino groups with alkyl or aryl substituents can enhance lipophilicity, alter DNA binding affinity, and influence interactions with specific cellular targets.

-

Substitution on the Anthraquinone Core: The introduction of other functional groups, such as hydroxyl or halogen atoms, can further modulate the electronic properties and biological activity of the molecule.

Future Directions

The field of aminoanthraquinone research continues to evolve. Current and future research efforts are focused on:

-

Development of Targeted Therapies: Synthesizing derivatives with high affinity and selectivity for specific cancer-related targets to minimize off-target effects and toxicity.

-

Overcoming Drug Resistance: Designing novel aminoanthraquinones that can circumvent mechanisms of multidrug resistance in cancer cells.

-

Expansion to Other Therapeutic Areas: Investigating the potential of aminoanthraquinone derivatives for the treatment of other diseases, including infectious and inflammatory conditions.

-

Green Chemistry Approaches: Continuing to develop more environmentally benign and efficient synthetic methods for the production of these compounds.

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 1-Amino-5-benzoylaminoanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of 1-Amino-5-benzoylaminoanthraquinone, a chemical intermediate often used in the manufacturing of dyes and potentially in other industrial applications. The synthesis is a two-step process involving the amination of a di-substituted anthraquinone followed by a selective benzoylation.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

| Property | Value |

| Molecular Formula | C₂₁H₁₄N₂O₃ |

| Molecular Weight | 342.35 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 258-260 °C[1] |

| Boiling Point | 531.4 °C at 760 mmHg[1] |

| Density | 1.425 g/cm³[1] |

| Flash Point | 275.2 °C[1] |

Experimental Protocol

The synthesis of this compound is achieved through a two-step process starting from 1,5-dichloroanthraquinone.

Step 1: Synthesis of 1-Amino-5-chloroanthraquinone and 1,5-Diaminoanthraquinone Mixture

This step involves the partial amination of 1,5-dichloroanthraquinone to yield a mixture of mono- and di-aminated products.

Materials:

-

1,5-dichloroanthraquinone (95% strength)

-

25% aqueous ammonia solution

-

Water

Equipment:

-

Autoclave

-

Stirrer

-

Filtration apparatus

-

Drying oven

Procedure:

-

In an autoclave, combine 83 g of 1,5-dichloroanthraquinone with 100 ml of 25% strength aqueous ammonia solution and 300 ml of water.

-

Seal the autoclave and heat the mixture to 220 °C for 4 hours with constant stirring.

-

After the reaction, allow the autoclave to cool down before carefully releasing the pressure.

-

Filter the resulting solid product and wash it with water until the filtrate is neutral.

-

Dry the product in an oven. The resulting mixture will contain approximately 51.6% 1-amino-5-chloroanthraquinone, 36.5% 1,5-diaminoanthraquinone, and 2.7% unreacted 1,5-dichloroanthraquinone[2].

Step 2: Selective Benzoylation and Isolation of this compound

This step involves the benzoylation of the amino groups in the mixture obtained from Step 1, followed by the separation of the desired mono-benzoylated product.

Materials:

-

Reaction mixture from Step 1

-

Nitrobenzene

-

Benzoyl chloride

-

Methanol

Equipment:

-

Reaction flask with a reflux condenser and stirrer

-

Heating mantle

-

Filtration apparatus

-

Beakers

Procedure:

-

In a reaction flask, suspend 30 g of the dried reaction product from Step 1 in 90 ml of nitrobenzene.

-

Heat the mixture to 150 °C with stirring.

-

At this temperature, add 23 ml of benzoyl chloride dropwise.

-

Continue stirring the mixture at 150 °C for an additional 15 minutes[2].

-

Cool the reaction mixture to 120 °C and filter to separate the solid, which is primarily 1,5-dibenzoylaminoanthraquinone.

-

Wash the filtered solid with 20 ml of nitrobenzene pre-heated to 120 °C[2].

-

Combine the mother liquor and the washing liquid.

-

Add 90 ml of methanol to the combined filtrate to induce the crystallization of 1-benzoylamino-5-aminoanthraquinone (this compound)[2].

-

Filter the crystallized product, wash with methanol, and dry to obtain the final product.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Synthesis workflow for this compound.

References

Using 1-Amino-5-benzoylaminoanthraquinone as a fluorescent probe in cell imaging

Product Name: 1-Amino-5-benzoylaminoanthraquinone Chemical Formula: C₂₁H₁₄N₂O₃ Molecular Weight: 342.35 g/mol CAS Number: 117-06-6

Introduction

Principle of Fluorescence in Anthraquinone Derivatives

The fluorescence of anthraquinone derivatives typically arises from the π-conjugated system of the anthraquinone core. The presence of electron-donating groups, such as amino groups, and electron-withdrawing groups can modulate the electronic structure and, consequently, the photophysical properties of the molecule. These modifications can influence the excitation and emission wavelengths, quantum yield, and Stokes shift of the fluorophore. In the case of this compound, the amino and benzoylamino substituents are expected to influence its spectral properties.

Potential Applications in Cell Imaging

Based on the properties of other fluorescent anthraquinone derivatives, this compound could potentially be used in the following cell imaging applications:

-

General Cellular Staining: Depending on its cell permeability and localization, it might serve as a general stain for visualizing cellular morphology.

-

Organelle-Specific Imaging: Some anthraquinone derivatives have shown affinity for specific organelles such as the nucleus or mitochondria. The specific localization of this compound would need to be experimentally determined.

-

High-Content Screening: Fluorescent probes are valuable tools in high-content screening assays to assess cellular responses to various stimuli or drug candidates.

Data Presentation

Currently, there is no publicly available quantitative data on the photophysical properties or cellular imaging performance of this compound. Researchers planning to use this compound should first characterize its fundamental properties. The following table outlines the key parameters that need to be determined.

| Photophysical Property | Recommended Experiment | Target Data |

| Excitation Maximum (λex) | Fluorescence Spectroscopy | Wavelength (nm) |

| Emission Maximum (λem) | Fluorescence Spectroscopy | Wavelength (nm) |

| Molar Extinction Coefficient (ε) | UV-Vis Spectroscopy | M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (Φ) | Comparative Method using a Standard Fluorophore | Unitless |

| Stokes Shift | Calculation from λex and λem | Wavenumber (cm⁻¹) or Wavelength (nm) |

| Photostability | Time-lapse fluorescence microscopy | Photobleaching rate/half-life |

| Cellular Property | Recommended Experiment | Target Data |

| Cell Permeability | Live-cell imaging of various cell lines | Qualitative (Yes/No) and uptake kinetics |

| Cellular Localization | Co-localization with organelle-specific markers | Specific organelle(s) or cellular compartments |

| Cytotoxicity | Cell viability assays (e.g., MTT, LDH) | IC₅₀ or CC₅₀ (μM) |

Experimental Protocols

The following are generalized protocols that can be adapted for the initial characterization and use of this compound as a fluorescent probe in cell imaging. Optimization of these protocols is essential.

Preparation of Stock Solution

-

Dissolution: Due to the aromatic nature of this compound, it is recommended to dissolve it in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to prepare a high-concentration stock solution (e.g., 1-10 mM).

-

Storage: Store the stock solution at -20°C, protected from light.

General Live-Cell Staining Protocol

-

Cell Culture: Plate cells on a suitable imaging dish or plate and culture until they reach the desired confluency.

-

Probe Preparation: Dilute the this compound stock solution in a serum-free cell culture medium or an appropriate buffer (e.g., PBS) to the desired working concentration. A concentration range of 1-10 µM is a reasonable starting point for initial experiments.

-

Cell Staining: Remove the culture medium from the cells and wash them once with pre-warmed PBS. Add the probe-containing medium to the cells.

-

Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for a predetermined duration (e.g., 15-60 minutes). Incubation time should be optimized.

-

Washing: Remove the staining solution and wash the cells two to three times with pre-warmed imaging medium or PBS to remove unbound probe and reduce background fluorescence.

-

Imaging: Add fresh, pre-warmed imaging medium to the cells and image using a fluorescence microscope equipped with appropriate filter sets (to be determined based on the excitation and emission spectra of the probe).

Fixed-Cell Staining Protocol

-

Cell Culture and Fixation: Plate and culture cells as described for live-cell imaging. Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

-

Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with a detergent such as 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Staining: Dilute the this compound stock solution in PBS to the desired working concentration and incubate with the fixed cells for a specified time (e.g., 30-60 minutes) at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS to remove the unbound probe.

-

Mounting and Imaging: Mount the coverslips with an appropriate mounting medium and image using a fluorescence microscope.

Visualizations

The following diagrams illustrate the general workflows and logical relationships for characterizing and using a novel fluorescent probe like this compound.

Caption: Workflow for the initial characterization of a novel fluorescent probe.

Caption: A generalized workflow for live-cell imaging with a fluorescent probe.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or Weak Fluorescence Signal | - Incorrect filter set used.- Probe concentration is too low.- Probe is not cell-permeable (for live-cell imaging).- Photobleaching. | - Verify the excitation and emission spectra and use the appropriate filters.- Increase the probe concentration.- Perform experiments on fixed and permeabilized cells to confirm intracellular staining.- Reduce exposure time and excitation light intensity. |

| High Background Fluorescence | - Probe concentration is too high.- Inadequate washing.- Autofluorescence from cells or medium. | - Decrease the probe concentration.- Increase the number and duration of wash steps.- Image unstained control cells to assess autofluorescence. Use a phenol red-free medium. |

| Cell Death or Altered Morphology | - Probe is cytotoxic at the working concentration.- Phototoxicity from excitation light. | - Perform a dose-response curve to determine the optimal non-toxic concentration.- Reduce probe concentration and incubation time.- Minimize light exposure by using lower laser power and shorter exposure times. |

Safety and Handling

The toxicological properties of this compound have not been thoroughly investigated. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound. Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation. Dispose of the chemical waste according to institutional guidelines.

Disclaimer: This document is intended for informational purposes only and is based on the general knowledge of anthraquinone derivatives. The lack of specific experimental data for this compound necessitates that researchers conduct their own thorough validation and optimization of the protocols for their specific applications.

Application Notes and Protocols: 1-Amino-5-benzoylaminoanthraquinone as a Building Block for Organic Semiconductors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

A summary of the known physical and chemical properties of 1-Amino-5-benzoylaminoanthraquinone is presented in Table 1. This data is essential for its handling, processing, and characterization.

| Property | Value | Reference |

| CAS Number | 117-06-6 | [1][2] |

| Molecular Formula | C₂₁H₁₄N₂O₃ | [1][2] |

| Molecular Weight | 342.35 g/mol | [1] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 258-260 °C | [3] |

| Boiling Point | 531.4 °C at 760 mmHg | [3] |

| Density | 1.425 g/cm³ | [3] |

Synthesis Protocol: Selective Mono-N-Benzoylation of 1,5-Diaminoanthraquinone

Materials:

-

1,5-diaminoanthraquinone

-

Benzoyl chloride

-

Pyridine (or another suitable non-protic base)

-

Anhydrous dichloromethane (DCM) or a similar inert solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,5-diaminoanthraquinone (1 equivalent) in anhydrous DCM.

-

Addition of Base: Add pyridine (1.1 equivalents) to the solution and stir at room temperature.

-

Addition of Benzoyl Chloride: Slowly add a solution of benzoyl chloride (1 equivalent) in anhydrous DCM to the reaction mixture dropwise over 30 minutes. The reaction is typically exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The goal is to maximize the formation of the mono-benzoylated product while minimizing the di-benzoylated product.

-

Quenching: Once the reaction has reached the desired conversion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is typically effective in separating the desired mono-benzoylated product from unreacted diamine and the di-benzoylated by-product.

-

Characterization: Characterize the purified this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Logical Workflow for Synthesis:

Application in Organic Field-Effect Transistors (OFETs)

While specific performance data for this compound in OFETs is not currently documented in the literature, its molecular structure suggests it could be investigated as a p-type or n-type semiconductor. Anthraquinone derivatives have been explored as n-type materials in OFETs.[8] The following section outlines a general protocol for the fabrication and characterization of a bottom-gate, top-contact OFET, a common architecture for evaluating new organic semiconductors.

General OFET Fabrication Protocol

Materials and Substrates:

-

Heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm thick). The doped silicon acts as the gate electrode, and the SiO₂ serves as the gate dielectric.

-

This compound.

-

A high-purity organic solvent for dissolving the semiconductor (e.g., chloroform, toluene, or dichlorobenzene).

-

Gold (Au) for source and drain electrodes.

-

(Optional) A surface treatment agent for the dielectric layer, such as octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS), to improve film morphology and device performance.

Procedure:

-

Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrate by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen gas.

-

(Optional) Dielectric Surface Treatment: Apply a self-assembled monolayer (SAM) of OTS or HMDS to the SiO₂ surface by vapor deposition or solution processing. This treatment makes the surface more hydrophobic, which can promote better molecular ordering of the organic semiconductor.

-

Semiconductor Deposition: Deposit a thin film of this compound onto the treated SiO₂ surface. This can be achieved through:

-

Solution Shearing or Spin Coating: Dissolve the compound in a suitable organic solvent and deposit it onto the substrate. The thickness and morphology of the film can be controlled by the solution concentration, spin speed, or shearing speed.

-

Vacuum Thermal Evaporation: For materials with sufficient thermal stability, vacuum deposition can produce highly uniform thin films.

-

-